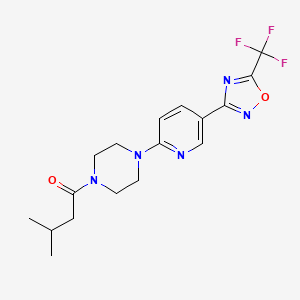![molecular formula C17H15FN2OS2 B3001470 N-(6-fluorobenzo[d]thiazol-2-yl)-3-(p-tolylthio)propanamide CAS No. 895461-65-1](/img/structure/B3001470.png)
N-(6-fluorobenzo[d]thiazol-2-yl)-3-(p-tolylthio)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-fluorobenzo[d]thiazol-2-yl)-3-(p-tolylthio)propanamide is a synthetic organic compound that belongs to the class of benzo[d]thiazole derivatives. This compound is characterized by the presence of a fluorine atom on the benzothiazole ring and a p-tolylthio group attached to the propanamide moiety. Benzo[d]thiazole derivatives are known for their diverse biological activities, making them of significant interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-fluorobenzo[d]thiazol-2-yl)-3-(p-tolylthio)propanamide typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative, such as 2-fluorobenzoic acid, under acidic conditions.
Introduction of the p-Tolylthio Group: The p-tolylthio group can be introduced by reacting the benzothiazole derivative with p-tolylthiol in the presence of a base, such as sodium hydride or potassium carbonate.
Formation of the Propanamide Moiety: The final step involves the reaction of the intermediate product with a suitable propanoyl chloride derivative to form the desired propanamide compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(6-fluorobenzo[d]thiazol-2-yl)-3-(p-tolylthio)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the carbonyl group to an alcohol.
Substitution: The fluorine atom on the benzothiazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran, and ethanol.
Substitution: Amines, thiols, sodium hydride, and dimethylformamide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
N-(6-fluorobenzo[d]thiazol-2-yl)-3-(p-tolylthio)propanamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to induce cell cycle arrest and apoptosis in cancer cells.
Biological Research: It is used in the study of cellular pathways and molecular targets, such as the p53 pathway, which is involved in the regulation of cell proliferation and apoptosis.
Pharmaceutical Development: The compound is explored for its potential use in the development of new therapeutic agents for the treatment of various diseases, including cancer and inflammatory disorders.
Mechanism of Action
The mechanism of action of N-(6-fluorobenzo[d]thiazol-2-yl)-3-(p-tolylthio)propanamide involves the activation of the p53 pathway, leading to the induction of cell cycle arrest and apoptosis in cancer cells . The compound interacts with key mitochondrial proteins, such as Bcl-2 and Bax, altering their balance and promoting the expression of caspases, which are essential for the execution of apoptosis .
Comparison with Similar Compounds
Similar Compounds
6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine: This compound also exhibits anticancer activity and induces cell cycle arrest and apoptosis in cancer cells.
N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine: Another benzo[d]thiazole derivative with similar biological activities and applications in medicinal chemistry.
Uniqueness
N-(6-fluorobenzo[d]thiazol-2-yl)-3-(p-tolylthio)propanamide is unique due to the presence of both a fluorine atom and a p-tolylthio group, which contribute to its distinct chemical properties and biological activities. The combination of these functional groups enhances its potential as a therapeutic agent by improving its stability, bioavailability, and target specificity.
Properties
IUPAC Name |
N-(6-fluoro-1,3-benzothiazol-2-yl)-3-(4-methylphenyl)sulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2OS2/c1-11-2-5-13(6-3-11)22-9-8-16(21)20-17-19-14-7-4-12(18)10-15(14)23-17/h2-7,10H,8-9H2,1H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGMLXRFAUYNWHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCC(=O)NC2=NC3=C(S2)C=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2E)-3-{2-[(N-cyclohexylcarbamoyl)methoxy]phenyl}prop-2-enoic acid](/img/structure/B3001392.png)


![1-({[3,5-bis(trifluoromethyl)phenyl]carbamoyl}methyl)-N-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B3001397.png)
![3,4-Dihydrospiro[1-benzopyran-2,3'-oxolane]-4-one](/img/structure/B3001398.png)


![2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]-1-(4-phenylpiperazin-1-yl)ethan-1-one](/img/structure/B3001403.png)
![N-(5-methyl-1,2-oxazol-3-yl)-2-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide](/img/structure/B3001406.png)

